tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H18BrNO2 . It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate typically involves the alkylation of azetidine derivatives. One common method includes the reaction of azetidine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding azetidine alcohol.
Oxidation Reactions: Oxidation can lead to the formation of azetidine ketones or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: New azetidine derivatives with different functional groups.
Reduction Reactions: Azetidine alcohols.
Oxidation Reactions: Azetidine ketones or aldehydes.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the preparation of azetidine-containing pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate depends on its specific applicationThe bromine atom in the molecule can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules .
Comparison with Similar Compounds
- tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is unique due to the presence of the bromoethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. In contrast, similar compounds with different substituents may exhibit distinct reactivity and applications. For example, tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate has a bromomethyl group, which may lead to different substitution patterns and reaction outcomes .
Properties
IUPAC Name |
tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCAWEYWTGJUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420859-80-8 | |
Record name | tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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